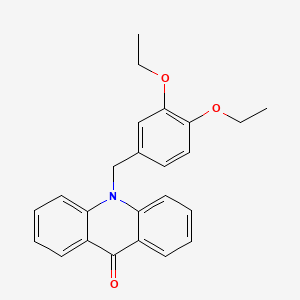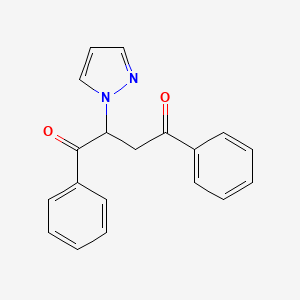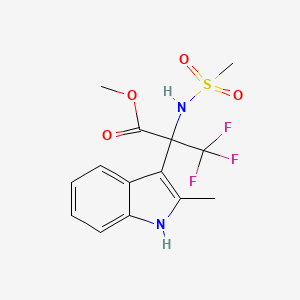
10-(3,4-diethoxybenzyl)acridin-9(10H)-one
Vue d'ensemble
Description
10-(3,4-diethoxybenzyl)acridin-9(10H)-one, also known as DAAO, is a flavoenzyme that plays a crucial role in the metabolism of tryptophan. This enzyme is highly conserved in mammals and is involved in the degradation of D-amino acids. DAAO has been extensively studied due to its potential therapeutic applications in various diseases, including schizophrenia, cancer, and pain.
Mécanisme D'action
10-(3,4-diethoxybenzyl)acridin-9(10H)-one works by oxidizing D-amino acids, which are not normally present in the body, into their corresponding alpha-keto acids. This reaction produces hydrogen peroxide, which can be toxic to cells in high concentrations. 10-(3,4-diethoxybenzyl)acridin-9(10H)-one is believed to play a role in the regulation of glutamate neurotransmission by controlling the levels of D-serine, a co-agonist of the N-methyl-D-aspartate (NMDA) receptor.
Biochemical and Physiological Effects:
10-(3,4-diethoxybenzyl)acridin-9(10H)-one has been shown to have a wide range of biochemical and physiological effects. In addition to its role in the metabolism of tryptophan and D-amino acids, 10-(3,4-diethoxybenzyl)acridin-9(10H)-one has been linked to the regulation of glutamate neurotransmission, oxidative stress, and inflammation. 10-(3,4-diethoxybenzyl)acridin-9(10H)-one has also been shown to have anti-tumor effects and to regulate pain perception.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 10-(3,4-diethoxybenzyl)acridin-9(10H)-one in lab experiments is its high specificity for D-amino acids. This allows researchers to study the effects of specific D-amino acids on biological systems. However, the production of 10-(3,4-diethoxybenzyl)acridin-9(10H)-one can be challenging, and its activity can be affected by factors such as pH and temperature.
Orientations Futures
There are several future directions for research on 10-(3,4-diethoxybenzyl)acridin-9(10H)-one. One area of interest is the development of novel therapies for schizophrenia and other psychiatric disorders that target the regulation of glutamate neurotransmission. Another area of interest is the development of 10-(3,4-diethoxybenzyl)acridin-9(10H)-one inhibitors for the treatment of cancer and pain. Additionally, further research is needed to fully understand the role of 10-(3,4-diethoxybenzyl)acridin-9(10H)-one in the regulation of oxidative stress and inflammation.
Applications De Recherche Scientifique
10-(3,4-diethoxybenzyl)acridin-9(10H)-one has been extensively studied for its potential therapeutic applications in various diseases. In schizophrenia, 10-(3,4-diethoxybenzyl)acridin-9(10H)-one has been linked to the regulation of glutamate neurotransmission, which is believed to play a role in the pathophysiology of the disease. In cancer, 10-(3,4-diethoxybenzyl)acridin-9(10H)-one has been shown to have anti-tumor effects by inducing apoptosis in cancer cells. In pain, 10-(3,4-diethoxybenzyl)acridin-9(10H)-one has been linked to the regulation of pain perception, making it a potential target for the development of novel pain therapies.
Propriétés
IUPAC Name |
10-[(3,4-diethoxyphenyl)methyl]acridin-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO3/c1-3-27-22-14-13-17(15-23(22)28-4-2)16-25-20-11-7-5-9-18(20)24(26)19-10-6-8-12-21(19)25/h5-15H,3-4,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJGRJSYWGBZSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CN2C3=CC=CC=C3C(=O)C4=CC=CC=C42)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10H-Acridin-9-one, 10-(3,4-diethoxybenzyl)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[1-benzyl-4-(1-benzyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B4299327.png)
![3-(4-isopropoxyphenyl)-3-[(9H-xanthen-9-ylcarbonyl)amino]propanoic acid](/img/structure/B4299336.png)
![3-{[(4-chlorophenoxy)acetyl]amino}-3-(4-isopropoxyphenyl)propanoic acid](/img/structure/B4299337.png)
![3-{[(4-fluorophenyl)acetyl]amino}-3-(4-isopropoxyphenyl)propanoic acid](/img/structure/B4299340.png)
![3-(4-ethoxyphenyl)-3-[(2-fluorobenzoyl)amino]propanoic acid](/img/structure/B4299353.png)
![octahydro-2H-quinolizin-1-ylmethyl [(4-chlorophenoxy)sulfonyl]carbamate](/img/structure/B4299366.png)


![2-[1-benzyl-3-(phenylthio)-1H-inden-2-yl]-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide](/img/structure/B4299384.png)
![2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecane-1,3,9-trione](/img/structure/B4299391.png)
![2-[1-benzyl-3-(methylthio)-1H-indol-2-yl]-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide](/img/structure/B4299408.png)
![7-ethyl-8-[(2-hydroxy-2-phenylethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4299409.png)

![2-{4-[(3-bromobenzyl)oxy]phenyl}-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole](/img/structure/B4299417.png)